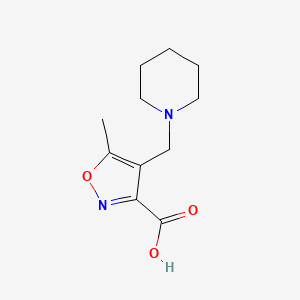

5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid

描述

5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid (CAS: 893750-05-5) is an isoxazole derivative featuring a piperidine substituent at the 4-position and a carboxylic acid group at the 3-position. Its molecular formula is C₁₁H₁₆N₂O₃, with a molecular weight of 224.26 g/mol . The compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical research, though specific biological targets remain underexplored in the provided evidence.

属性

IUPAC Name |

5-methyl-4-(piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-8-9(10(11(14)15)12-16-8)7-13-5-3-2-4-6-13/h2-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTCTEVMLMPUQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)O)CN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole compounds, including 5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid, typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). due to the drawbacks of metal-catalyzed reactions, such as high costs and toxicity, alternative metal-free synthetic routes have been developed .

Industrial Production Methods

Industrial production of isoxazole compounds often employs microwave-assisted synthesis to reduce reaction times and improve yields. For example, microwave irradiation at 110°C for 15-20 minutes can efficiently produce isoxazole-linked glycol-conjugates .

化学反应分析

Types of Reactions

5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Conversion of propargylamines to oximes followed by cyclization to form isoxazoles.

Reduction: Reduction of nitro compounds to amines, which can then be cyclized to form isoxazoles.

Substitution: Substitution reactions involving halohydrazones or ketoximes to form trisubstituted pyrazoles or disubstituted isoxazoles.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and sodium azide. Reaction conditions often involve moderate temperatures and the use of catalysts such as copper (I) chloride .

Major Products

The major products formed from these reactions are various substituted isoxazoles, which can have different functional groups depending on the starting materials and reaction conditions .

科学研究应用

Medicinal Chemistry Applications

1. Neuropharmacology

- The compound exhibits potential as a neuroprotective agent. Research has indicated its efficacy in modulating neurotransmitter systems, particularly in conditions such as anxiety and depression. A study demonstrated that derivatives of isoxazole compounds can enhance the availability of serotonin, thus improving mood and reducing anxiety symptoms .

2. Antidepressant Activity

- In preclinical models, 5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid has shown promise as an antidepressant. Its mechanism involves the inhibition of specific enzymes that degrade neurotransmitters, thereby increasing their levels in the synaptic cleft .

3. Anti-inflammatory Properties

- This compound has been investigated for its anti-inflammatory effects, particularly in models of chronic inflammation. It appears to inhibit the production of pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases .

Case Studies

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Researchers are also exploring various derivatives to enhance its pharmacological profiles.

作用机制

The mechanism of action of 5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Isoxazole compounds are known to bind to biological targets based on their chemical diversity, which allows them to exert various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

相似化合物的比较

Structural Variations and Key Properties

The following table summarizes structural analogs and their distinguishing features:

Physicochemical and Pharmacokinetic Considerations

- Solubility: Piperidine and pyrrolidine derivatives may exhibit moderate aqueous solubility due to amine protonation, though the target compound’s data are unspecified. Pyrazole analogs (e.g., C₁₀H₁₀N₄O₃) are soluble in organic solvents like DMSO .

Acidity/Basicity :

生物活性

5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid (CAS No. 893750-05-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 224.26 g/mol. The compound features an isoxazole ring, which is known for its diverse biological activities, including anti-inflammatory and neuroprotective effects.

Research indicates that compounds containing the isoxazole moiety often interact with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation:

- Glutamate Receptors : Isoxazole derivatives have been shown to modulate glutamate receptor activity, which plays a crucial role in synaptic transmission and plasticity in the central nervous system .

- MAGL Inhibition : Some studies suggest that analogs of isoxazole compounds may act as inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system. This inhibition can lead to increased levels of endocannabinoids, which may have therapeutic implications for pain and inflammation .

Anticancer Properties

Several studies have investigated the anticancer potential of compounds similar to this compound:

- Cell Viability Studies : In vitro assays demonstrated that related compounds exhibit significant antiproliferative activity against various cancer cell lines, including breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells. IC50 values ranged from 19.9 to 75.3 µM, indicating moderate efficacy .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

- Antibacterial and Antifungal Activity : Preliminary studies on similar piperidine derivatives have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective inhibition .

Case Studies

Case Study 1: Antiproliferative Activity

A study evaluated the effects of a series of piperidine derivatives on cancer cell lines. The results indicated that modifications to the piperidine structure significantly influenced antiproliferative activity, with certain derivatives showing enhanced effects against ovarian cancer cells compared to non-cancerous cells .

Case Study 2: Neuroprotective Effects

Research on isoxazole derivatives has highlighted their neuroprotective effects in models of neurodegenerative diseases. These compounds were found to reduce oxidative stress and apoptosis in neuronal cells, suggesting a mechanism that could be beneficial in conditions such as Alzheimer’s disease .

Table 1: Biological Activities of Related Compounds

| Compound Name | Target | Activity | IC50 / MIC |

|---|---|---|---|

| Benzoylpiperidine derivative | MAGL | Inhibition | 0.84 µM |

| Piperidine derivative A | Breast Cancer Cells | Antiproliferative | 19.9 µM |

| Piperidine derivative B | Ovarian Cancer Cells | Antiproliferative | 31.5 µM |

| Piperidine derivative C | E. coli | Antibacterial | 0.0039 mg/mL |

常见问题

Q. What analytical techniques are essential for confirming the structure and purity of 5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to verify the isoxazole ring and piperidinylmethyl substituent. Mass spectrometry (ESI-MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., tR = 4.9–5.7 min) ensures purity (>95%). For example, analogs in were characterized using these techniques, with HPLC purity ≥96% and ESI-MS matching theoretical values .

Q. What synthetic routes are effective for preparing isoxazole-3-carboxylic acid derivatives?

- Methodological Answer: A common approach involves 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes to form the isoxazole core, followed by functionalization. For instance, ester intermediates (e.g., ethyl or methyl esters) are synthesized via nucleophilic substitution or esterification, as seen in (compounds 10a–10d). Hydrolysis of the ester group under acidic/basic conditions yields the carboxylic acid derivative .

Q. How can reaction conditions be optimized to improve yields during synthesis?

- Methodological Answer: Key factors include solvent choice (e.g., methanol for esterification), temperature control (reflux in acetic acid for cyclization), and stoichiometric ratios of reagents. For example, compound 10d in achieved a 61.2% yield by optimizing methanol as the solvent for complete esterification . Catalysts like sodium acetate () may also enhance reaction efficiency .

Advanced Research Questions

Q. How do substituents on the piperidine ring influence the compound’s physicochemical and biological properties?

- Methodological Answer: Structure-Activity Relationship (SAR) studies require systematic variation of substituents (e.g., allyl, cyclopropylmethyl, or benzyl groups) and evaluation of properties like logP, solubility, and bioactivity. demonstrates that bulkier groups (e.g., 4-nitrobenzyl in 10c) may reduce solubility but enhance receptor binding. Computational modeling (e.g., DFT or molecular docking) can predict interactions, while in vitro assays validate effects .

Q. What strategies resolve co-eluting epimers or impurities during HPLC analysis?

- Methodological Answer: Adjusting chromatographic conditions (e.g., mobile phase pH, column temperature, or gradient elution) can separate epimers. As noted in , minor changes in conditions (e.g., switching from C18 to chiral columns) may resolve stereoisomers. For impurity profiling, tandem MS or orthogonal methods (e.g., NMR-coupled HPLC) are recommended .

Q. How can researchers address discrepancies in biological activity data among structural analogs?

- Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations). Standardizing protocols (e.g., MIC values for antimicrobial activity) and cross-referencing with structural data (e.g., logP, hydrogen bonding capacity) are critical. highlights the importance of using consistent in vitro models (e.g., bacterial strains) for comparative analysis .

Q. What computational tools are suitable for predicting the compound’s metabolic stability?

- Methodological Answer: Tools like SwissADME or Schrödinger’s ADMET Predictor analyze metabolic hotspots (e.g., ester hydrolysis sites). Molecular dynamics simulations can assess interactions with cytochrome P450 enzymes. Experimental validation via microsomal stability assays (e.g., liver microsomes) is essential, as described for related compounds in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。